4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers
Description
The compound 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide is a bicyclic heterocyclic molecule featuring a fused pyrrolidine-morpholine core. Key structural attributes include:
- Core structure: A saturated octahydropyrrolo[3,4-b]morpholine system, combining a pyrrolidine ring (five-membered, nitrogen-containing) fused to a morpholine ring (six-membered, oxygen- and nitrogen-containing).
- Substituents: An acetyl group at position 4 and a carboxamide group at position 4.
- Stereochemistry: The compound exists as a mixture of diastereomers due to multiple stereocenters in the fused ring system.
Properties
IUPAC Name |
4-acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)12-2-3-15-8-5-11(9(10)14)4-7(8)12/h7-8H,2-5H2,1H3,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJOIIFLXDEVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2C1CN(C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Synthesis and Production
The synthesis of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide typically involves cyclization reactions starting from readily available precursors. Key methods include:
- Cyclization : Utilizing catalysts under controlled temperature and pressure to form the desired product.
- Industrial Production : Scaling laboratory synthesis for larger batches while ensuring purity and cost-effectiveness.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms.
Biology
The compound's structural characteristics make it a candidate for biological interaction studies . It is being explored for its potential therapeutic effects on various biological targets.
Medicine
Research is ongoing to evaluate its efficacy as a drug candidate for conditions such as neurodegenerative diseases. Its ability to interact with biological systems positions it as a promising agent in pharmacology.
Industry
In industrial applications, it may be utilized in developing new materials with specific properties such as polymers or coatings.
Recent studies have highlighted the biological activities of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide:
- Neuroprotection : The compound has shown potential in protecting neuronal cells from excitotoxicity.
- Acetylcholinesterase Inhibition : It may inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
- Antimicrobial Activity : Preliminary investigations suggest antibacterial properties against certain bacterial strains.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Inhibition of NMDA-induced neurotoxicity | |
| Acetylcholinesterase Inhibition | Increased acetylcholine levels | |
| Antibacterial | Disruption of bacterial membranes |
Neuroprotective Potential
A study evaluating neuroprotective effects revealed that treatment with 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide significantly reduced oxidative stress markers in neuronal cells.
Orexin Receptor Modulation
Research indicated that derivatives of this compound can modulate orexin receptors, suggesting applications in treating sleep disorders and metabolic syndromes.
Mechanism of Action
The mechanism of action of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Core Structure and Stereochemical Complexity
- Pyrrolo-Pyridazines (EP 4,374,877): These compounds (e.g., Example 329) feature a pyrrolidine fused to a pyridazine ring, creating a planar, aromatic core.
- Spirocyclic Derivatives (EP 4,374,877) : Diazaspiro systems (e.g., 6,7-diazaspiro[4.5]decene) offer axial chirality but lack the fused bicyclic topology of the target compound.
Substituent Effects
- Halogenated Aryl Groups : Many EP 4,374,877 compounds include 2,3-difluorophenyl or chlorophenyl groups, which improve metabolic stability and binding affinity. The target compound lacks these groups but retains hydrogen-bonding capacity via carboxamide.
- Trifluoromethyl (CF₃) Groups : Common in EP 4,374,877 analogs (e.g., Example 146), CF₃ enhances lipophilicity and bioavailability. The target compound’s acetyl group may serve a similar role but with reduced steric bulk.
Physicochemical and Pharmacokinetic Implications
Biological Activity
4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This compound, characterized by its unique structure comprising pyrrolo and morpholine rings, is being investigated for various therapeutic applications, particularly in the fields of neurology and pharmacology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
The IUPAC name for the compound is 4-acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide . Its molecular formula is , and it has a molecular weight of approximately 199.24 g/mol. The compound features a combination of functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O3 |
| Molecular Weight | 199.24 g/mol |
| IUPAC Name | 4-acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide |
| Solubility | Soluble in DMSO |
The biological activity of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide is primarily attributed to its interaction with specific molecular targets within biological pathways. Research indicates that this compound may modulate neurotransmitter systems and exhibit neuroprotective effects.
- Neurotransmitter Modulation : The compound has shown potential in influencing cholinergic neurotransmission. It may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine (ACh), thereby increasing ACh levels in synaptic clefts. This mechanism is particularly relevant for cognitive enhancement and neuroprotection in conditions like Alzheimer's disease .
- Orexin Receptor Modulation : Studies indicate that derivatives of octahydropyrrolo compounds can act as orexin receptor modulators. This action suggests potential applications in sleep disorders and metabolic syndromes .
Biological Activity
Recent studies have evaluated the biological activity of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide through various assays:
- Neuroprotective Assays : In vitro studies demonstrated that the compound exhibits significant neuroprotective properties against NMDA-induced excitotoxicity in neuronal cell cultures. The IC50 values for neuroprotection were found to be in the low nanomolar range .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antibacterial properties against specific strains of bacteria due to its ability to disrupt bacterial cell membranes .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Inhibition of NMDA-induced neurotoxicity | |
| Acetylcholinesterase Inhibition | Increased ACh levels | |
| Antibacterial | Disruption of bacterial membranes |
Case Studies
- Neuroprotective Potential : In a study evaluating compounds for their neuroprotective effects against oxidative stress in neuronal cells, 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide demonstrated a significant reduction in cell death and oxidative markers when treated with the compound at varying concentrations.
- Orexin Receptor Modulation : A patent study highlighted the efficacy of derivatives from this class as orexin receptor modulators which may lead to advancements in treatments for sleep disorders and obesity management .
Comparative Analysis
When compared to similar compounds such as pyrrolidine derivatives or oxazolidinones, 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide exhibits unique properties due to its specific structural features that enhance its interaction with biological targets.
Table 3: Comparison with Similar Compounds
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Simple ring structure | Limited neuroprotective effects |
| Oxazolidinones | Broad-spectrum antibacterial activity | Moderate neuroactivity |
| 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide | Complex structure with dual activity potential | Strong neuroprotective and orexin modulation |
Q & A
Basic: What synthetic methodologies are employed to prepare 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide as a diastereomeric mixture?
Answer:
The synthesis involves coupling morpholine derivatives with activated acylating agents under controlled conditions. For example:
- Step 1: React 4-(2-chloroethyl)morpholine hydrochloride with a carboxamide precursor in the presence of a base (e.g., NaHCO₃) to form the pyrrolo-morpholine scaffold .
- Step 2: Acetylation at the 4-position using acetyl chloride or acetic anhydride in anhydrous THF .
- Purification: Flash chromatography (SiO₂, EtOAc/hexane gradient) isolates the diastereomeric mixture .
Key Considerations:
- Steric and electronic factors during cyclization influence diastereomer ratios.
- Reaction temperature (0–25°C) minimizes epimerization .
Basic: How is the diastereomeric ratio determined experimentally?
Answer:
Analytical Workflow:
NMR Analysis: Integrate distinct proton signals (e.g., morpholine or acetyl groups) to estimate ratios. For example, in , a 4:1 diastereomer ratio was resolved using ¹H-NMR .
HPLC: Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers; diastereomers are distinguished via retention times .
IR Spectroscopy: Monitor carbonyl stretches (e.g., 1711 cm⁻¹ for acetyl groups) to confirm functional group uniformity across diastereomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
